(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide

Enzyme kinetics Substrate affinity Pyroglutamyl peptidase I

Fluorogenic substrate for pyroglutamyl peptidase I (PGP-1) delivering ~1000-fold sensitivity over chromogenic pNA alternatives. • Enables robust HTS in 384/1536-well formats with minimal enzyme loading • Validated ≥98% purity (HPLC) with lot-to-lot consistency for reproducible screening • Definitive PYRase-positive organism discrimination within minutes vs. 24-48 hr for conventional identification

Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
CAS No. 66642-36-2
Cat. No. B555320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide
CAS66642-36-2
SynonymsL-Pyroglutamicacid7-amido-4-methylcoumarin; 66642-36-2; ST50307661; (2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide; Pyr-AMC; pGlu-Aminomethylcoumarin; AC1MBZP6; N9890_FLUKA; N9890_SIGMA; 33899_RIEDEL; 33899_FLUKA; MolPort-003-930-459; ZINC391922; 7342AH; AKOS024306956; NCGC00185759-01; AM030354; HE005986; FT-0628009; L-Pyroglutamicacid4-methyl-7-coumarinylamide; P-8500; 3B3-054409; L-PYROGLUTAMICACID4-METHYL-7-COUMARINYLAMIDEHYDRATE; ((2S)-5-oxopyrrolidin-2-yl)-N-(4-methyl-2-oxochromen-7-yl)carboxamide; (2S)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-5-oxopyrrolidine-2-carboxamide
Molecular FormulaC15H14N2O4
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C15H14N2O4/c1-8-6-14(19)21-12-7-9(2-3-10(8)12)16-15(20)11-4-5-13(18)17-11/h2-3,6-7,11H,4-5H2,1H3,(H,16,20)(H,17,18)
InChIKeyGMVNXBGNKSQHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyr-AMC: Definitive Fluorogenic Substrate for Pyroglutamyl Peptidase I


(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide (CAS 66642-36-2), commonly referred to as L-Pyroglutamic acid 7-amido-4-methylcoumarin (Pyr-AMC or pGlu-AMC), is a synthetic amino acid derivative that functions as a highly sensitive fluorogenic substrate for pyroglutamyl peptidase I (EC 3.4.19.3, also known as pyrrolidonyl peptidase, proglutamyl peptidase 1, or PGP-1) [1]. Upon enzymatic cleavage of the amide bond linking the pyroglutamyl residue to the 7-amino-4-methylcoumarin (AMC) fluorophore, a stoichiometric amount of free AMC is liberated, yielding a bright blue fluorescent signal detectable at excitation/emission wavelengths of 380/460 nm . The compound has a molecular formula of C15H14N2O4, a molecular weight of 286.29 g/mol, and is typically supplied as a white to off-white crystalline powder with purity ≥98% (HPLC) . Its primary applications span enzymatic kinetics studies, high-throughput inhibitor screening, and bacterial diagnostics, particularly the rapid fluorometric identification of Enterococcus spp. and group A streptococci (Streptococcus pyogenes) based on their constitutive pyrrolidonyl peptidase activity .

1
Fluorogenic substrate for pyroglutamyl peptidase I (EC 3.4.19.3) activity assays
2
Fluorescent detection at excitation/emission 380/460 nm for high sensitivity
3
High-purity reagent supports reproducible enzyme kinetics and inhibitor screening

Evidence Against Generic Substitution


Substituting Pyr-AMC (CAS 66642-36-2) with another in-class fluorogenic substrate—even another pyroglutamyl derivative such as L-pyroglutamyl p-nitroanilide—introduces substantial quantitative performance deficits that undermine assay sensitivity, specificity, and comparability [1]. Pyroglutamyl peptidase I exhibits strict N-terminal specificity: among a panel of aminoacyl-AMC substrates tested (leucyl-AMC, methionyl-AMC, alanyl-AMC, arginyl-AMC), only the pyroglutamyl-AMC derivative was appreciably hydrolyzed by the purified human enzyme [2]. Even when the correct pyroglutamyl warhead is retained, switching from the AMC fluorophore to the p-nitroaniline (pNA) chromophore results in a >2-fold increase in Km and approximately 1000-fold lower detection sensitivity [1]. These performance gaps are not marginal—they render chromogenic substrates unsuitable for low-abundance enzyme detection, compromise the dynamic range of inhibitor screens, and prevent direct cross-study comparison of kinetic constants. The evidence below quantifies exactly where and why 66642-36-2 cannot be replaced without experimental consequence.

pNA analog (Chromogenic)
Results in ~1000-fold lower detection sensitivity and >2-fold higher Km, undermining high-throughput screening and low-abundance enzyme detection.
Other aminoacyl-AMC substrates
Human pyroglutamyl peptidase I shows near-absolute specificity for Pyr-AMC; Leu-, Met-, Ala-, Arg-AMC are not hydrolyzed.
Boc-RVRR-AMC (Furin substrate)
Exhibits >2000-fold lower catalytic efficiency (kcat/Km) toward yapsin 1, making it unsuitable for pyroglutamyl peptidase research.

Pyr-AMC vs. Closest Analogs: Quantitative Evidence


Higher Affinity for Pyroglutamyl Peptidase vs. pNA Analog

In a direct head-to-head comparison using pyrrolidonyl peptidase purified from Bacillus amyloliquefaciens, the Michaelis constant (Km) for Pyr-AMC (the 7-amino-4-methylcoumarin derivative) was determined to be 0.33 mM, compared to 0.69 mM for the corresponding p-nitroanilide (pNA) derivative under identical conditions (pH 8.0) [1]. This represents a 2.1-fold lower Km, indicating that Pyr-AMC achieves half-maximal velocity at less than half the substrate concentration required by the chromogenic analog, reflecting substantially higher apparent binding affinity. A second independent study using native pyroglutamyl peptidase I from Trypanosoma brucei brucei corroborated this trend, reporting Km values of 0.018 mM for Pyr-AMC versus 0.028 mM for the pNA substrate at pH 7.4, 37°C—a 1.6-fold advantage for the fluorogenic substrate [2].

Substrate Affinity
Reported
Pyr-AMC Km ~2.1-fold lower vs. pNA analog (0.33 mM vs. 0.69 mM, B. amyloliquefaciens)
Higher assay sensitivity at low substrate concentrations, reducing enzyme and substrate consumption
Assay conditions: pH 8.0, absorbance at 410 nm (pNA) vs. fluorescence at 440 nm (AMC). T. brucei data also shows ~1.6-fold lower Km
Enzyme kinetics Substrate affinity Pyroglutamyl peptidase I

Fluorogenic Detection Sensitivity Advantage Over pNA Substrate

The same 1978 study that compared Km values also quantified the relative detection sensitivity of the two detection modalities. The methylcoumarin (AMC) fluorophore, monitored by fluorescence emission at 440 nm after excitation at 370 nm, was reported to be approximately one thousand fold more sensitive than the p-nitroaniline chromophore monitored by absorbance at 410 nm [1]. This ~1000-fold sensitivity differential arises from the inherent advantages of fluorescence detection over absorbance measurements: fluorescence is measured against a dark background, whereas absorbance requires detecting a small decrease in transmitted light against a bright background, fundamentally limiting the signal-to-noise ratio achievable by the chromogenic method.

Detection Sensitivity
Reported
Fluorometric detection ~1000-fold more sensitive than colorimetric pNA detection
Enables miniaturization, lower detection limits, and wider dynamic range in inhibitor screens
Comparison based on B. amyloliquefaciens pyrrolidonyl peptidase; excitation 370 nm, emission 440 nm vs. absorbance 410 nm
Fluorometric detection Assay sensitivity Signal-to-noise ratio

Catalytic Efficiency Advantage for Yapsin 1 Over Boc-RVRR-AMC

For the basic residue-specific yeast aspartyl protease yapsin 1, Pyr-AMC demonstrates a catalytic efficiency (kcat/Km) exceeding that of the commonly used fluorogenic substrate Boc-Arg-Val-Arg-Arg-AMC (Boc-RVRR-AMC) by over 2000-fold . This remarkable differential means that, for a given enzyme concentration, Pyr-AMC generates signal at a rate more than three orders of magnitude faster than Boc-RVRR-AMC, or equivalently, approximately 2000-fold less enzyme is required to achieve the same signal within a fixed assay window. Boc-RVRR-AMC is widely employed as a furin substrate and as a general-purpose substrate for trypsin-like serine proteases, making this comparator highly relevant for laboratories seeking to optimize protease activity assays.

Catalytic Efficiency
Data to verify
kcat/Km for Pyr-AMC >2000-fold higher than Boc-RVRR-AMC toward yapsin 1
Supports significantly lower enzyme loading and faster signal generation in screening campaigns
Source review recommended; relative performance may vary depending on enzyme source and assay conditions
Catalytic efficiency Protease substrate Yapsin 1

Exclusive Specificity for Pyroglutamyl Aminopeptidase

Purified pyroglutamyl aminopeptidase from human skeletal muscle was assayed against a panel of aminoacyl-7-amido-4-methylcoumarin substrates including leucyl-AMC, methionyl-AMC, alanyl-AMC, arginyl-AMC, and pyroglutamyl-AMC. Of these, only pyroglutamyl-AMC was appreciably hydrolyzed, demonstrating near-absolute specificity of this enzyme for the N-terminal pyroglutamyl residue [1]. In contrast, leucyl aminopeptidase purified from the same tissue hydrolyzed leucyl-AMC and methionyl-AMC but not pyroglutamyl-AMC. This reciprocal exclusivity means that Pyr-AMC reports pyroglutamyl aminopeptidase activity without cross-reactivity from other co-purifying aminopeptidases—a critical requirement for accurate activity measurements in complex biological matrices such as tissue homogenates, serum, or cell lysates where multiple aminopeptidases coexist.

Substrate Specificity
Reported
Exclusive hydrolysis of Pyr-AMC vs. 4 other aminoacyl-AMC substrates by human pyroglutamyl aminopeptidase
Eliminates interference from co-purifying aminopeptidases in complex biological matrices
Human skeletal muscle enzyme, pH 8.5, 1 mM DTT; Leu-, Met-, Ala-, Arg-AMC showed negligible turnover
Substrate specificity Aminopeptidase profiling Enzyme selectivity

Rapid Identification of Enterococcus and S. pyogenes

Pyr-AMC has been established as a validated substrate for the rapid identification of Enterococcus spp. and group A streptococci (Streptococcus pyogenes) based on their constitutive expression of pyrrolidonyl peptidase (PYRase) activity . In this diagnostic application, bacterial colonies are incubated with Pyr-AMC; PYRase-positive organisms cleave the substrate, liberating fluorescent AMC and yielding a bright blue fluorescence under UV light, typically within minutes. The assay discriminates Enterococcus spp. and S. pyogenes (PYRase-positive) from other Gram-positive cocci such as Streptococcus agalactiae and viridans group streptococci (PYRase-negative). This application is commercially implemented in PYR test kits that use Pyr-AMC-impregnated cards or disks for point-of-care and clinical microbiology laboratory use .

Identification Speed
Method context
Pyr-AMC-based identification yields results in minutes vs. 24–48 hours for conventional biochemical testing
Supports rapid microbiology screening workflows for Enterococcus spp. and S. pyogenes
Data to verify for specific laboratory protocols; fluorescence read under UV light (excitation ~360–380 nm)
Bacterial diagnostics Pyrrolidonyl peptidase Enterococcus identification

Application Scenarios with Quantifiable Advantages


High-Throughput Inhibitor Screening for Pyroglutamyl Peptidase I

Pyr-AMC is the optimal substrate choice for high-throughput screening (HTS) campaigns targeting pyroglutamyl peptidase I inhibitors. The ~1000-fold sensitivity advantage over chromogenic pNA substrates enables robust signal detection in 384- and 1536-well microplate formats with minimal enzyme loading [1]. The >2000-fold catalytic efficiency advantage observed for yapsin 1 and the 2.1-fold lower Km relative to pNA substrates [1] together translate into lower substrate consumption per well, faster reaction kinetics, and wider dynamic range for IC50 determination. The commercial availability of Pyr-AMC at ≥98% purity with validated lot-to-lot consistency further supports reproducible screening data across extended compound library campaigns .

Rapid Fluorometric Identification of Enterococcus spp. and S. pyogenes

In clinical diagnostic laboratories and pharmaceutical quality control settings requiring rapid microbial identification, Pyr-AMC provides definitive discrimination of PYRase-positive organisms (Enterococcus spp., S. pyogenes) from PYRase-negative Gram-positive cocci within minutes, compared to 24–48 hours for conventional biochemical identification . The fluorometric readout (blue fluorescence under UV light) offers unambiguous visual interpretation, reducing technician training requirements and subjective judgment errors associated with colorimetric tests. For industrial microbiology applications such as environmental monitoring and bioburden testing in GMP facilities, the speed of Pyr-AMC-based identification accelerates batch release decisions and contamination investigations .

Coupled Enzyme Assays for Glutaminyl Cyclase Activity

Pyr-AMC serves as the detection substrate in coupled enzyme assays for glutaminyl cyclase (QC, EC 2.3.2.5), an enzyme implicated in Alzheimer's disease pathology and post-translational modification of therapeutic monoclonal antibodies [2]. In this format, QC first converts H-Gln-AMC to Pyr-AMC, which is then hydrolyzed by an auxiliary pyroglutamyl peptidase to release free AMC for fluorometric quantitation. The exclusive specificity of pyroglutamyl peptidase for Pyr-AMC over other aminoacyl-AMC substrates—including unreacted H-Gln-AMC—ensures that the fluorescent signal is stoichiometrically coupled to QC activity without background interference, a critical advantage over less specific detection systems [3].

Kinetic Characterization of Pyroglutamyl Peptidase Isoforms

For academic and industrial laboratories engaged in characterizing novel pyroglutamyl peptidase isoforms from diverse organisms (bacterial, protozoan, mammalian), Pyr-AMC provides a well-characterized, commercially available substrate with published Km values spanning multiple species and conditions, facilitating cross-study comparability [4]. The availability of kinetic benchmarks (Km = 0.33 mM for B. amyloliquefaciens, Km = 0.018 mM for T. brucei native enzyme) allows researchers to validate their assay systems against established data before characterizing novel enzyme variants. The product's defined storage conditions (desiccated at -20°C, stock solutions at -80°C stable for 6 months) and validated purity (≥98% by HPLC) ensure batch-to-batch reproducibility essential for longitudinal kinetic studies .

Application
Selection Property
Validation Focus
Inhibitor screening
Fluorogenic sensitivity
Assay signal window vs. pNA substrates
Microbiology screening
PYRase substrate specificity
Identification speed vs. conventional culture
Coupled enzyme assays
Exclusive specificity for Pyr-AMC
Background interference from H-Gln-AMC
Kinetic characterization
Published kinetic benchmarks
Lot-to-lot purity and consistency
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